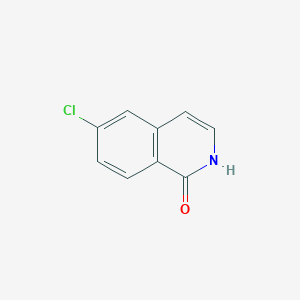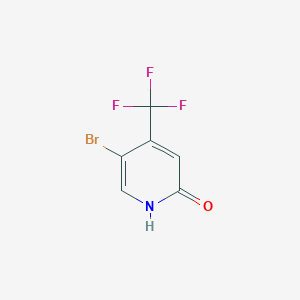
2-Methyl-2-phenyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-phenyloxetane is an organic compound with the molecular formula C10H12O. It belongs to the class of oxetanes, which are four-membered cyclic ethers. Oxetanes are known for their strained ring structure, which imparts unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyloxetane can be achieved through several methods. One common approach involves the ring-closing etherification reaction, specifically an intramolecular Williamson ether synthesis. This method typically involves the reaction of a suitable precursor, such as 2-phenyl-2-methyl-1,3-propanediol, with a base like sodium hydride in an aprotic solvent such as tetrahydrofuran .
Another method involves the Paternò-Büchi reaction, which is a photochemical [2+2] cycloaddition of carbonyl compounds to alkenes. This approach can be used to form the oxetane ring by reacting a suitable alkene with a carbonyl compound under ultraviolet light .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems. These systems allow for precise control of reaction conditions, such as temperature and residence time, enabling the efficient synthesis of oxetanes. For example, the use of a flow microreactor system can generate a highly unstable intermediate, such as 2-phenyloxetan-2-yl lithium, which can then be trapped with various electrophiles to afford 2-substituted-2-phenyloxetanes in moderate to good yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-phenyloxetane undergoes various types of chemical reactions, including:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxetanes.
Aplicaciones Científicas De Investigación
2-Methyl-2-phenyloxetane has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: Oxetanes, including this compound, are explored for their potential as bioisosteres in drug design.
Material Science: The unique properties of oxetanes make them valuable in the development of new materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-phenyloxetane involves its reactivity due to the strained ring structure. The oxetane ring is prone to ring-opening reactions, which can be initiated by nucleophiles or electrophiles. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-phenyloxirane: Another strained ring compound, but with a three-membered ring structure.
2-Methyl-2-phenyl-1,3-dioxolane: A five-membered cyclic ether with different reactivity and properties.
2-Phenyl-2-methyltetrahydrofuran: A six-membered cyclic ether with less ring strain compared to oxetanes.
Uniqueness
2-Methyl-2-phenyloxetane is unique due to its four-membered ring structure, which imparts significant ring strain. This strain makes it more reactive compared to larger ring systems, allowing it to undergo a variety of chemical transformations that are not as readily accessible with less strained compounds .
Propiedades
IUPAC Name |
2-methyl-2-phenyloxetane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-10(7-8-11-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOHQNXJCNWROG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448697 |
Source


|
| Record name | 2-Methyl-2-phenyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19352-10-4 |
Source


|
| Record name | 2-Methyl-2-phenyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

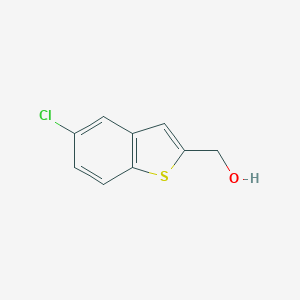

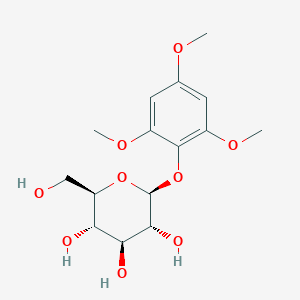
![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)
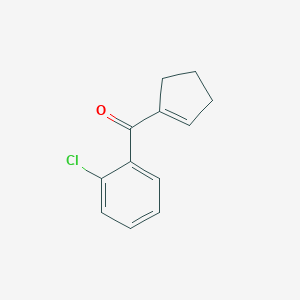
![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)
